![molecular formula C14H19N3OS B6247063 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 1007229-06-2](/img/no-structure.png)
3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 1007229-06-2 . It has a molecular weight of 277.39 . The IUPAC name for this compound is 3-amino-N-(tert-butyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide .
Synthesis Analysis
The synthesis of similar compounds has been described in many articles and reviews . Vicinal thieno[2,3-b]pyridine aminoamides are convenient starting compounds for the synthesis of various condensed systems . The reaction of vicinal aminoamides with Lawesson’s reagent gave new condensed diazaphosphinine derivatives . The structure of the substituent at the amide nitrogen atom and the reagent ratio were found to affect the direction of this reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3OS/c1-7-6-8(2)16-13-9(7)10(15)11(19-13)12(18)17-14(3,4)5/h6H,15H2,1-5H3,(H,17,18) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The reaction of vicinal thieno[2,3-b]pyridine aminoamides with Lawesson’s reagent gave new condensed diazaphosphinine derivatives . The structure of the substituent at the amide nitrogen atom and the reagent ratio were found to affect the direction of this reaction .Physical And Chemical Properties Analysis
This compound has a melting point of 176-177 degrees Celsius .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves the reaction of tert-butyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ammonia followed by reduction of the resulting intermediate.", "Starting Materials": [ "tert-butyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate", "ammonia", "reducing agent" ], "Reaction": [ "Step 1: Reaction of tert-butyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with ammonia in the presence of a suitable solvent and catalyst to form 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide intermediate.", "Step 2: Reduction of the intermediate using a suitable reducing agent to form the final product, 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide." ] } | |
CAS RN |
1007229-06-2 |
Product Name |
3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Molecular Formula |
C14H19N3OS |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.